molecular formula C22H25N5O2 B2939312 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1006785-52-9

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2939312
CAS No.: 1006785-52-9
M. Wt: 391.475
InChI Key: IVUSHXPVMCWSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide is a sophisticated chemical compound designed for advanced research applications. This molecule features a hybrid structure combining a 3,5-dimethyl-1H-pyrazol-1-yl moiety with a cyclopenta[d]pyrimidin-4-one core, linked to a 2,4-dimethylaniline group via an acetamide bridge. The 3,5-dimethylpyrazole unit is a common motif in coordination chemistry, often utilized in the synthesis of ligands for metal-organic frameworks (MOFs) and functional materials . Its incorporation into this complex structure suggests potential for developing new tunable solid-state photoluminescent materials or metal-sensing agents, as similar pyrazole-based ligands have shown responsive fluorescence upon coordination with metal ions like Zn(II) . The cyclopenta[d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. While the specific mechanism of action for this compound requires further investigation, its structural complexity makes it a valuable candidate for screening in drug discovery programs, particularly in areas such as enzyme inhibition. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this high-purity compound as a key intermediate or building block for synthesizing novel chemical entities or as a standard in analytical and material science studies.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-13-8-9-18(14(2)10-13)23-20(28)12-26-21(29)17-6-5-7-19(17)24-22(26)27-16(4)11-15(3)25-27/h8-11H,5-7,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSHXPVMCWSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine core. The final step involves the introduction of the acetamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (Da) Notable Properties Reference
Target Compound Cyclopenta[d]pyrimidinone 3,5-Dimethylpyrazole; N-(2,4-dimethylphenyl)acetamide ~462 (calculated) High lipophilicity (predicted); potential kinase inhibition -
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Thiazol-5-yl-pyrazole 4-Nitrophenyl; 4-chlorophenyl; 4-isopropylphenyl 568.1 Anticandidal activity; moderate cytotoxicity
2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid Pyridazine-pyrrolidine Chloropyridazinone; cyclopropylamide 445.2 ([M+H]+) EGFR inhibition (IC₅₀ = 12 nM); high thermal stability (MP > 300°C)
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Thieno[2,3-d]pyrimidine Cyclopenta[4,5]thieno core; 3-acetamidophenoxy 326.0 ([M+H]+) Antiproliferative activity (IC₅₀ = 8 µM against HeLa); moderate aqueous solubility
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidine 2,6-Dimethylphenoxy; branched alkyl chain 713.8 Protease inhibition (HIV-1 PR, Ki = 0.4 nM); high synthetic complexity

Structural Similarity and Divergence

  • Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from thieno[2,3-d]pyrimidine () and pyridazine (). These cores influence π-π stacking and hydrogen-bonding interactions with target proteins .
  • Substituent Effects :

    • The N-(2,4-dimethylphenyl)acetamide group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to the 4-nitrophenyl group in (logP ~2.8), favoring blood-brain barrier penetration .
    • The 3,5-dimethylpyrazole substituent likely enhances metabolic stability over unsubstituted pyrazoles, as methyl groups reduce oxidative metabolism .

Pharmacological and Physicochemical Comparisons

  • Kinase Inhibition: The pyridazine-pyrrolidine analog () shows potent EGFR inhibition (IC₅₀ = 12 nM), suggesting the target compound’s pyrimidinone core may similarly target ATP-binding pockets in kinases . In contrast, the thieno[2,3-d]pyrimidine derivative () exhibits antiproliferative activity, implying divergent biological targets .
  • Solubility and Stability: The target compound’s cyclopenta[d]pyrimidinone core may reduce aqueous solubility compared to the tetrahydropyrimidine derivative (), which has polar amide and hydroxyl groups . Thermal stability (melting point) is likely lower than the pyridazine analog (, MP > 300°C) due to fewer rigid substituents .

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological activity based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound includes a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group. The synthesis typically involves multi-step organic reactions:

  • Preparation of the Pyrazole Ring : This is the initial step where various reagents are used to form the pyrazole structure.
  • Construction of the Cyclopentapyrimidine Core : Following the formation of the pyrazole ring, the cyclopentapyrimidine core is synthesized.
  • Introduction of the Acetamide Group : The final step incorporates the acetamide moiety to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by:

  • Inhibiting Enzymatic Activity : The compound can bind to enzymes or receptors involved in critical biological pathways, potentially modulating their activity.
  • Targeting Specific Pathways : Its unique structure allows it to engage with molecular targets that are crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing pyrazole moieties often display significant antimicrobial properties. For instance:

CompoundActivity AgainstMIC (µM)
2-[...]-acetamideE. coli50
2-[...]-acetamideS. aureus75

These results suggest that modifications in the structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has indicated potential anti-inflammatory effects of similar compounds. The inhibition of specific inflammatory mediators could be a mechanism through which this compound exerts its effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various derivatives of pyrazole compounds for their antimicrobial efficacy using the agar-well diffusion method. The results indicated that certain compounds showed significant zones of inhibition against multiple bacterial strains .
  • Inhibition Studies :
    • Another investigation focused on the inhibition of phospholipase A2 by cationic amphiphilic drugs. The findings suggested that similar compounds could predict drug-induced phospholipidosis effectively .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis of pyrazole-pyrimidine derivatives typically involves multi-step reactions. For example, pyrazole intermediates can be synthesized via condensation of substituted pyrazoles with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Cyclization of intermediates under reflux conditions (e.g., in ethanol or acetonitrile) is critical for forming the cyclopenta[d]pyrimidinone core. Final acetamide coupling may require activating agents such as EDCI/HOBt. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and cyclopenta[d]pyrimidine ring formation. Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar pyrimidine derivatives .

Q. What initial biological screening approaches evaluate bioactivity?

  • Enzyme inhibition assays : Test against kinases, proteases, or oxidoreductases (e.g., using fluorescence-based substrates).
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace methyl groups on the pyrazole or phenyl rings with electron-withdrawing (e.g., -Cl, -CF3) or donating (-OCH3) groups to modulate binding affinity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidin-4-one carbonyl and hydrophobic contacts with cyclopentane .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Discovery Studio .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations.
  • Orthogonal assays : Validate results using both fluorometric and radiometric methods.
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities causing false positives/negatives .
  • Cofactor effects : Investigate metal ion or ATP dependence, as seen in kinase studies .

Q. How to investigate molecular interactions using computational methods?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of binding poses over 100 ns trajectories .
  • QSAR modeling : Develop regression models correlating substituent properties (logP, polar surface area) with IC50 values .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.